[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
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Overview
Description
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a phosphatidylethanolamine, a type of glycerophospholipid. It consists of one chain of stearic acid (18:0) at the C-1 position and one chain of arachidonic acid (20:4) at the C-2 position. The arachidonic acid moiety has four cis double bonds at positions 5, 8, 11, and 14. This compound is found in various biological membranes and plays a crucial role in cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of glycerol with stearic acid and arachidonic acid. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and are carried out under an inert atmosphere to prevent oxidation of the unsaturated fatty acids .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from natural sources such as animal fats, liver, and kidney. The extracted lipids are then purified using chromatographic techniques to obtain the desired phosphatidylethanolamine .
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: The arachidonic acid moiety can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed by phospholipases to release free fatty acids and glycerophosphoethanolamine.
Substitution: The ethanolamine head group can be substituted with other amines under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase A2.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide
Major Products Formed
Oxidation: Hydroperoxides and other oxidized fatty acids.
Hydrolysis: Free stearic acid, arachidonic acid, and glycerophosphoethanolamine.
Substitution: Modified phosphatidylethanolamines with different head groups
Scientific Research Applications
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.
Biology: Plays a role in membrane fusion, signaling, and apoptosis.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Used in the formulation of liposomes for drug delivery and cosmetic products .
Mechanism of Action
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate exerts its effects primarily through its role in cellular membranes. It influences membrane fluidity, curvature, and the formation of lipid rafts. The arachidonic acid moiety can be released and converted into eicosanoids, which are signaling molecules involved in inflammation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
PE(180/205(5Z,8Z,11Z,14Z,17Z)): Contains eicosapentaenoic acid instead of arachidonic acid.
PE(204(5Z,8Z,11Z,14Z)/181(9Z)): Contains oleic acid instead of stearic acid
Uniqueness
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific combination of stearic acid and arachidonic acid, which imparts distinct biophysical properties to membranes and specific roles in cellular signaling .
Properties
Molecular Formula |
C43H78NO8P |
---|---|
Molecular Weight |
768.1 g/mol |
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C43H78NO8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44)39-49-42(45)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,41H,3-10,12,14-16,18,20-21,23,25-27,29,31-40,44H2,1-2H3,(H,47,48)/b13-11-,19-17-,24-22-,30-28-/t41-/m1/s1 |
InChI Key |
ANRKEHNWXKCXDB-BHFWLYLHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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